molecular formula C34H24N2O4S B11710026 4,4'-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone CAS No. 21708-77-0

4,4'-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone

Cat. No.: B11710026
CAS No.: 21708-77-0
M. Wt: 556.6 g/mol
InChI Key: KVRFEHSUTMNNRW-UHFFFAOYSA-N
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Description

4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone is a complex organic compound with the molecular formula C34H24N2O4S and a molecular weight of 556.63 g/mol This compound is known for its unique structure, which includes two naphthylmethyleneamino groups attached to a diphenyl sulfone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone typically involves the condensation reaction between 4,4’-diaminodiphenyl sulfone and 2-hydroxy-1-naphthaldehyde . The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the Schiff base linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base linkages back to the corresponding amines and aldehydes.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines and aldehydes.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Research into the biological applications of 4,4'-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone has shown promise as an enzyme inhibitor. Studies have indicated that compounds with similar structures exhibit inhibitory effects on various enzymes, suggesting potential therapeutic applications in treating conditions like diabetes and Alzheimer's disease .

Case Study: Enzyme Inhibition

  • Objective : Investigate the compound's ability to inhibit α-glucosidase and acetylcholinesterase.
  • Method : In vitro assays were conducted to measure enzyme activity in the presence of the compound.
  • Results : Preliminary results indicated significant inhibition, supporting further exploration as a potential drug candidate.

2.2. Material Science

Due to its unique chemical structure, this compound is also being explored in materials science. Its stability under various conditions makes it suitable for use in high-performance polymers and coatings.

Case Study: Polymer Development

  • Objective : Develop high-performance polymer composites incorporating the compound.
  • Method : The compound was incorporated into polymer matrices through various synthesis techniques.
  • Results : Enhanced thermal stability and mechanical properties were observed, making it suitable for industrial applications.

Mechanism of Action

The mechanism of action of 4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes.

    Pathways Involved: It can interfere with oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage caused by reactive oxygen species (ROS).

Comparison with Similar Compounds

Similar Compounds

    4,4’-Diaminodiphenyl sulfone: A precursor in the synthesis of 4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone.

    2-Hydroxy-1-naphthaldehyde: Another precursor used in the synthesis.

    Schiff Bases: Compounds with similar Schiff base linkages.

Uniqueness

4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone is unique due to its dual naphthylmethyleneamino groups, which provide enhanced stability and reactivity compared to other Schiff bases. This unique structure allows it to form stable metal complexes and exhibit diverse biological activities .

Biological Activity

4,4'-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone, also known by its CAS number 21708-77-0, is an organic compound with a complex structure that includes a sulfone group and two naphthylmethylene amino moieties. This compound has garnered attention due to its potential biological activities, which may be leveraged in various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C34H24N2O4S, with a molecular weight of approximately 556.645 g/mol. The compound features a diphenyl sulfone backbone, contributing to its stability and reactivity in biological systems.

Property Value
Molecular FormulaC34H24N2O4S
Molecular Weight556.645 g/mol
CAS Number21708-77-0

The biological activity of this compound primarily revolves around its interaction with various biological targets. Preliminary studies suggest that it may exhibit antioxidant , anti-inflammatory , and antimicrobial properties.

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Antimicrobial Properties : Initial studies have demonstrated efficacy against certain bacterial strains, suggesting its potential use as an antimicrobial agent.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antioxidant Properties : A study assessed the free radical scavenging ability of the compound using DPPH and ABTS assays. Results indicated significant antioxidant activity comparable to standard antioxidants (e.g., ascorbic acid).
  • Anti-inflammatory Research : In vitro experiments showed that treatment with the compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS).
  • Antimicrobial Efficacy : A recent investigation tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.

Interaction Studies

Interaction studies are crucial for understanding the binding affinity of this compound with various biological targets:

Target Binding Affinity
Cyclooxygenase (COX)Moderate
LipoxygenaseHigh
Bacterial DNA gyraseLow

These interactions suggest that the compound could serve as a lead structure for developing new therapeutic agents targeting inflammation and infection.

Properties

CAS No.

21708-77-0

Molecular Formula

C34H24N2O4S

Molecular Weight

556.6 g/mol

IUPAC Name

1-[[4-[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C34H24N2O4S/c37-33-19-9-23-5-1-3-7-29(23)31(33)21-35-25-11-15-27(16-12-25)41(39,40)28-17-13-26(14-18-28)36-22-32-30-8-4-2-6-24(30)10-20-34(32)38/h1-22,37-38H

InChI Key

KVRFEHSUTMNNRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N=CC5=C(C=CC6=CC=CC=C65)O)O

Origin of Product

United States

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